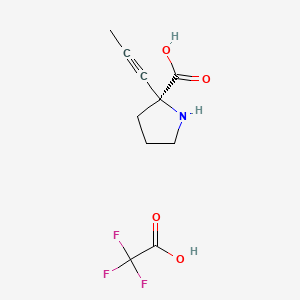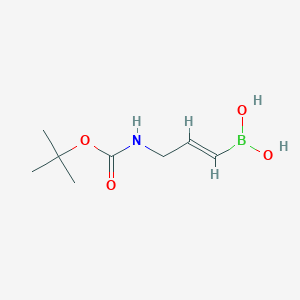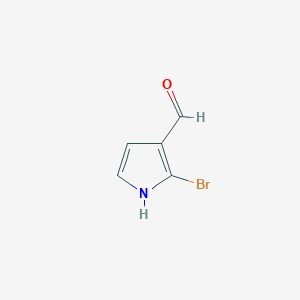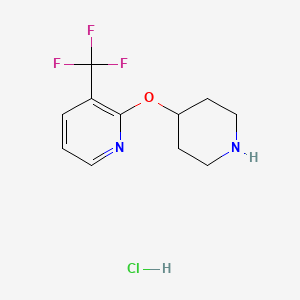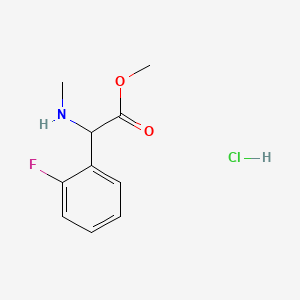
4-Bromo-5-fluoro-2-(trifluoromethoxy)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-fluoro-2-(trifluoromethoxy)aniline hydrochloride is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to the benzene ring, along with an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-2-(trifluoromethoxy)aniline hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the halogenation of a suitable aniline derivative, followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and substitution reactions. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-5-fluoro-2-(trifluoromethoxy)aniline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The halogen atoms (bromine and fluorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-fluoro-2-(trifluoromethoxy)aniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-5-fluoro-2-(trifluoromethoxy)aniline hydrochloride involves its interaction with specific molecular targets. The presence of halogen and trifluoromethoxy groups can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
- 2-Bromo-5-(trifluoromethyl)aniline
- 5-Bromo-2-(trifluoromethoxy)aniline
Uniqueness
4-Bromo-5-fluoro-2-(trifluoromethoxy)aniline hydrochloride is unique due to the specific arrangement of its substituents, which can impart distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the trifluoromethoxy group, can influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C7H5BrClF4NO |
|---|---|
Molekulargewicht |
310.47 g/mol |
IUPAC-Name |
4-bromo-5-fluoro-2-(trifluoromethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C7H4BrF4NO.ClH/c8-3-1-6(14-7(10,11)12)5(13)2-4(3)9;/h1-2H,13H2;1H |
InChI-Schlüssel |
KGLGRWMEOREBQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)Br)OC(F)(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![cis-3A-Methylhexahydro-1H-furo[3,4-C]pyrrole hydrochloride](/img/structure/B13466709.png)
![N-benzyl-N-ethylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13466710.png)
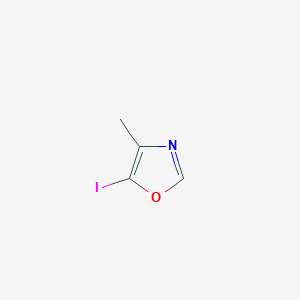
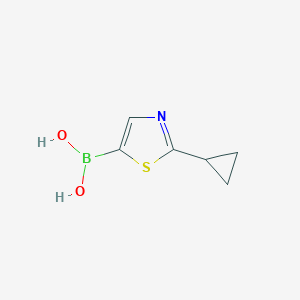
![(2S,4R)-N-[(1S)-3-[4-[4-[2-[4-[[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamoyl]phenyl]ethynyl]piperidin-1-yl]piperidin-1-yl]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B13466726.png)
